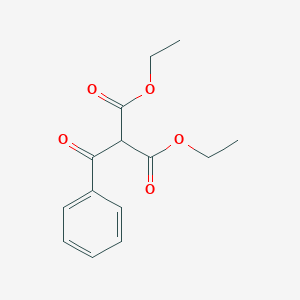

Diethyl 2-benzoylmalonate

Description

Overview of Diethyl 2-benzoylmalonate within the Malonate Class

This compound belongs to the broader class of compounds known as malonates, which are diesters of malonic acid. wikipedia.orghmdb.ca A defining characteristic of malonic esters is the acidity of the alpha-hydrogens located on the methylene (B1212753) group positioned between the two carbonyl groups. This feature allows for the facile formation of a stabilized carbanion, a key reactive intermediate in many organic reactions. wikipedia.org

In the case of this compound, the presence of the electron-withdrawing benzoyl group further enhances the acidity of the remaining alpha-hydrogen, making it a highly reactive and versatile substrate. This heightened reactivity distinguishes it from simpler malonates like diethyl malonate itself. The general structure of malonates provides a foundational framework for a wide array of chemical transformations.

Historical Context and Early Preparations of this compound

The synthesis of this compound has been a subject of study for over a century, with various methods developed and refined over time. Early preparations often involved the acylation of diethyl malonate with benzoyl chloride. One of the classical methods involves the use of a magnesium derivative of diethyl malonate, which is then reacted with benzoyl chloride. orgsyn.org Another historical approach utilized sodium methoxide (B1231860) or sodium metal to generate the malonate enolate for subsequent benzoylation. orgsyn.org

A significant advancement in the preparation of this compound was the development of a method utilizing an ethoxymagnesium derivative of diethyl malonate. orgsyn.orgijrrpas.com This procedure, which involves the reaction of the ethoxymagnesiummalonic ester with a mixed benzoic-carbonic anhydride, was found to produce the desired compound in higher yields. orgsyn.org More recent methodologies have explored the use of magnesium chloride in acetonitrile (B52724) with triethylamine (B128534) as a base for the acylation of diethyl malonate with benzoyl chloride, achieving high yields. ijpsr.comlookchem.com These evolving synthetic strategies highlight the ongoing efforts to improve the efficiency and accessibility of this important chemical building block.

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. orgsyn.orgresearchgate.netrsc.org Its unique trifunctional nature, possessing two ester groups and a ketone, allows for a diverse range of chemical modifications. This has made it a valuable precursor for the synthesis of a wide variety of more complex molecules, particularly heterocyclic compounds.

For instance, this compound has been employed in the synthesis of pyrazolo[5,1-b] orgsyn.orgresearchgate.netoxazin-5(5H)-one derivatives and has been a key starting material in the domino aryne insertion reactions to produce diarylmethane and chromone (B188151) analogues. rsc.orgresearchgate.net Its ability to participate in cyclocondensation reactions further underscores its utility in building complex molecular architectures. researchgate.net The reactivity of the carbonyl and ester functionalities, combined with the acidic alpha-hydrogen, provides multiple reaction sites for chemists to exploit in the construction of novel chemical entities.

Scope and Focus of Current Academic Inquiry

Current academic research continues to explore the synthetic potential of this compound. Investigations are focused on developing novel synthetic methodologies that utilize this compound as a key starting material. For example, recent studies have demonstrated its use in palladium-catalyzed carbonylation reactions of aryl boronic acids to form quaternary carbon centers. liv.ac.uk

Furthermore, the reactivity of this compound in multicomponent reactions and domino processes is an active area of investigation, aiming to construct complex molecular scaffolds in a single, efficient step. rsc.org The development of new catalysts and reaction conditions to control the selectivity of reactions involving this compound is also a prominent theme in contemporary research. The overarching goal is to expand the synthetic toolbox available to chemists and to enable the efficient synthesis of new molecules with potential applications in various scientific fields.

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2-benzoylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQBATDJIKIMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341016 | |

| Record name | Diethyl benzoylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-97-4 | |

| Record name | Diethyl benzoylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Benzoylmalonate

Classical Synthesis Routes

The traditional syntheses of Diethyl 2-benzoylmalonate have been well-documented, providing foundational methods for its preparation. These routes often involve the use of strong bases and organometallic intermediates.

Reaction of Benzoyl Chloride with Magnesium Derivative of Diethyl Malonate

One of the classical methods for preparing this compound is through the reaction of benzoyl chloride with a magnesium derivative of diethyl malonate. orgsyn.org This process involves the formation of an ethoxymagnesiummalonic ester, which then acts as a nucleophile in the acylation reaction. The reaction is typically initiated by treating magnesium turnings with absolute alcohol and a small amount of a reaction initiator like carbon tetrachloride, followed by the addition of diethyl malonate. orgsyn.org The resulting magnesium enolate is then reacted with benzoyl chloride. orgsyn.orgacs.org This method has been noted as a viable route for the synthesis of the target compound. orgsyn.org A higher yield of this compound has been reported when using the ethoxymagnesium derivative compared to some other classical methods. orgsyn.org

Table 1: Reaction Components for the Synthesis via Magnesium Derivative

| Reactant/Reagent | Role |

| Magnesium Turnings | Forms the magnesium derivative |

| Diethyl Malonate | Carbon source for the malonate backbone |

| Benzoyl Chloride | Acylating agent |

| Absolute Alcohol | Reacts with magnesium |

| Carbon Tetrachloride | Reaction initiator |

| Ether/Benzene | Solvents |

Treatment of Copper Derivative of Ethyl Benzoylacetate with Ethyl Chlorocarbonate

An alternative classical synthesis route involves the use of a copper derivative of ethyl benzoylacetate, which is then treated with ethyl chlorocarbonate to yield this compound. orgsyn.org This method proceeds through a different intermediate compared to the direct acylation of diethyl malonate, highlighting the versatility of starting materials in the synthesis of this compound.

Modern and Optimized Synthesis Approaches

More recent synthetic strategies have focused on improving yields, reaction conditions, and the scope of acylating agents. These modern approaches offer milder conditions and can be more efficient than classical methods.

Acylation using Mixed Carbonic Anhydrides as Acylating Agents

A significant advancement in the synthesis of this compound is the use of mixed carbonic anhydrides as acylating agents. orgsyn.org This method allows for the acylation of carbanions derived from diethyl malonate under very mild conditions. acs.org The process typically involves two main steps. First, a mixed benzoic-carbonic anhydride is prepared from benzoic acid, triethylamine (B128534), and ethyl chlorocarbonate at a low temperature (below 0°C) in a solvent like toluene. orgsyn.org

Table 2: Preparation of Mixed Benzoic-Carbonic Anhydride

| Reactant/Reagent | Molar Amount (example) | Role |

| Benzoic Acid | 0.2 mole | Carboxylic acid source |

| Triethylamine | 0.2 mole | Base |

| Ethyl Chlorocarbonate | 0.2 mole | Forms the mixed anhydride |

| Toluene | 200 ml | Solvent |

In the second step, the ethoxymagnesium derivative of diethyl malonate is prepared separately and then added to the solution of the mixed anhydride, with the temperature maintained between -5°C and 0°C. orgsyn.org This reaction has been reported to produce this compound in good yields, typically between 68% and 75%. orgsyn.org This approach is notable for its mild conditions and serves as a good illustration of the utility of mixed carbonic anhydrides in acylation reactions. orgsyn.org

Synthesis from 4-halo-2-trifluoromethylbenzoyl chloride and Malonate Diester

The synthesis of this compound specifically from 4-halo-2-trifluoromethylbenzoyl chloride and a malonate diester is not explicitly detailed in the available research literature. While there are documented syntheses of structurally similar compounds, such as diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate and diethyl 2,3,4,5-tetrafluoro-benzoyl-malonate, which are prepared from the corresponding substituted benzoyl chlorides and the magnesium derivative of diethyl malonate, these procedures result in different final products. prepchem.comprepchem.com A patent exists for the preparation of 2-(4-bromo-2-(trifluoromethyl)benzoyl) dimethyl malonate, which is an analog of the target compound. google.com However, adherence to the specific scope of this compound precludes a detailed discussion of these related syntheses.

Pyridine-Catalyzed Reactions leading to Benzoylfumarates

A notable reaction catalyzed by pyridine (B92270) involves the synthesis of 2-benzoylfumarates, which are structurally related to this compound. This method is based on the reaction of dimethyl acetylenedicarboxylate (DMAD) with various aldehydes in the presence of pyridine. organic-chemistry.orgresearchgate.netias.ac.in The reaction proceeds through the formation of a 1,4-dipolar intermediate generated from the interaction between pyridine and DMAD. organic-chemistry.orgresearchgate.netias.ac.in This zwitterionic intermediate then reacts with an aldehyde, leading to the formation of the benzoylfumarate product and the elimination of pyridine. organic-chemistry.org

This synthetic route is considered experimentally straightforward and has been noted for its potential adaptability to large-scale preparations. organic-chemistry.org The mechanism involves a sequence of steps including the formation of a zwitterionic intermediate from the reaction of the 1,4-dipolar species with the aldehyde, followed by a organic-chemistry.orgphasetransfercatalysis.com-hydrogen shift and subsequent elimination of the pyridine catalyst. organic-chemistry.org

To enhance the efficiency and sustainability of this reaction, various catalytic systems have been explored. One approach involves the use of a ferrocene-based bulky pyridine derivative as a homogeneous catalyst. This catalyst can be recovered from the reaction mixture by simple precipitation and reused multiple times without a significant loss of its catalytic activity. Another green chemistry approach employs a nicotine-based ionic liquid as the catalyst for the pyridine-catalyzed Huisgen cycloaddition, which also produces 2-benzoylfumarates.

Novel

Recent advancements in organic synthesis have led to the development of novel methodologies applicable to the preparation of this compound, offering alternatives to traditional methods like the Claisen condensation. These modern techniques often employ catalytic systems to achieve higher efficiency and milder reaction conditions.

One innovative approach is the C-acylation of 1,3-dicarbonyl compounds, such as diethyl malonate, using a recyclable and efficient catalytic system. Samarium(III) chloride (SmCl₃) has been demonstrated as an effective catalyst for the C-acylation of 1,3-dicarbonyl compounds with acid chlorides under mild conditions. organic-chemistry.orgnih.gov This method has shown moderate to excellent yields and represents the first catalytic example for this type of transformation. nih.gov The SmCl₃ catalyst can be recovered and reused multiple times without a significant loss of activity, adding to the method's practicality. organic-chemistry.org

Another notable method involves the acylation of diethyl malonate using a combination of magnesium chloride and a tertiary amine base, such as triethylamine. acs.orgthieme-connect.com This system provides a potent basic environment that facilitates the acylation reaction with acid chlorides. thieme-connect.com

Furthermore, the use of copper-based catalysts has been explored for the arylation of diethyl malonate, which is a related transformation. A general and mild copper-catalyzed method for the α-arylation of diethyl malonate has been developed using copper(I) iodide and 2-phenylphenol as a ligand. nih.gov More recently, copper oxide (CuO) nanoparticles have been employed as a heterogeneous catalyst for the C-arylation of active methylene (B1212753) compounds, including diethyl malonate, with aryl halides. researchgate.netresearchgate.net This method offers good to excellent yields, and the catalyst can be recovered and reused for several cycles. researchgate.netresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. A microwave-assisted protocol for the o-arylation of diethyl malonate has been developed using a catalytic system of copper(II) triflate (Cu(OTf)₂), 2-picolinic acid, and cesium carbonate in toluene. arabjchem.orgafricaresearchconnects.com This technique significantly reduces reaction times compared to conventional heating methods. arabjchem.orgafricaresearchconnects.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals like this compound. The focus is on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources and catalysts.

A key aspect of green synthesis is the use of recyclable catalysts . As mentioned previously, SmCl₃ and CuO nanoparticles have been successfully employed in the acylation and arylation of diethyl malonate, respectively, and can be recovered and reused, minimizing waste and catalyst cost. organic-chemistry.orgresearchgate.netresearchgate.net Similarly, the development of a reusable ferrocene-based pyridine catalyst for the synthesis of related benzoylfumarates exemplifies this principle.

The use of alternative reaction media is another cornerstone of green chemistry. Ionic liquids, which are salts with low melting points, have been investigated as environmentally benign solvents for the alkylation of malonic esters. rsc.orglongdom.org Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. mdpi.com Specifically, a nicotine-based ionic liquid has been used as a green catalyst for the pyridine-catalyzed Huisgen cycloaddition. The use of polyethylene glycol (PEG) as a biodegradable and recyclable solvent and phase-transfer catalyst has also been explored in related syntheses.

Energy efficiency is addressed through the application of microwave irradiation. Microwave-assisted synthesis can dramatically shorten reaction times, leading to significant energy savings compared to conventional heating methods. arabjchem.orgafricaresearchconnects.comscirp.org

Atom economy and waste reduction are central to green chemistry. Catalytic methods, such as the SmCl₃-catalyzed C-acylation, are inherently more atom-economical than stoichiometric reactions. organic-chemistry.orgnih.gov Phase-transfer catalysis (PTC) is another technique that can improve the efficiency of reactions involving immiscible reactants, such as the alkylation of diethyl malonate. phasetransfercatalysis.comacs.orggoogle.comsci-hub.se By facilitating the transfer of reactants between phases, PTC can enhance reaction rates and reduce the need for harsh conditions or large excesses of reagents. phasetransfercatalysis.comacs.orggoogle.comsci-hub.se

Comparative Analysis of Synthetic Pathways

A comparative analysis of the different synthetic pathways to this compound and related compounds is crucial for selecting the most appropriate method based on criteria such as yield, purity, cost, and scalability.

Yield and Efficiency Assessments

The yield and efficiency of a synthetic method are primary metrics for its evaluation. The classical Claisen condensation, while a fundamental reaction, may not always provide the highest yields. A well-documented procedure for the synthesis of diethyl benzoylmalonate using an ethoxymagnesium derivative reports a yield of 68–75%. orgsyn.org

Modern catalytic methods often demonstrate improved yields. For instance, the SmCl₃-catalyzed C-acylation of 1,3-dicarbonyl compounds provides moderate to excellent yields under mild conditions. organic-chemistry.orgnih.gov The copper-catalyzed arylation of diethyl malonate with aryl iodides in the presence of Cs₂CO₃ and 2-phenylphenol also affords the product in good to excellent yields. nih.gov

The efficiency of a reaction can also be significantly enhanced by the choice of reaction conditions. The optimization of a Claisen condensation reaction in a continuous flow reactor, for example, led to an increase in yield from 73% to 84% while drastically reducing the reaction time from 20 hours to just 2 minutes. celonpharma.com This highlights the potential for process optimization to significantly improve efficiency.

| Synthetic Method | Reported Yield (%) | Key Features |

|---|---|---|

| Claisen Condensation (Ethoxymagnesium derivative) | 68-75 | Classical, well-established method. |

| SmCl₃-Catalyzed C-Acylation | Moderate to Excellent | Mild conditions, recyclable catalyst. |

| Copper-Catalyzed Arylation | Good to Excellent | Mild conditions, high functional group compatibility. |

| Claisen Condensation (Continuous Flow) | up to 84 | Significantly reduced reaction time, improved productivity. |

Purity and By-product Formation

The purity of the final product and the formation of by-products are critical considerations, particularly in the pharmaceutical and fine chemical industries. In the Claisen condensation, the formation of by-products can occur if the reaction is not carefully controlled. For instance, in a "crossed" Claisen condensation, if both esters have enolizable α-hydrogens, a mixture of four different products can be formed, complicating purification. organic-chemistry.org To achieve a high yield of a single product, one of the esters should ideally not have enolizable α-hydrogens. masterorganicchemistry.com

In the synthesis of diethyl benzoylmalonate via the ethoxymagnesium derivative, purification is typically achieved by distillation under reduced pressure. orgsyn.org The procedure notes that incomplete removal of benzoic acid from the reaction mixture can lead to purification challenges. orgsyn.org

Phase-transfer catalyzed alkylations of diethyl malonate can also lead to by-products. While C-alkylation is the desired reaction, O-alkylation can also occur, and the ratio of C- to O-alkylation can be influenced by the choice of alkyl halide and reaction temperature. acs.orgsci-hub.se Additionally, the use of aqueous sodium hydroxide as a base in these reactions can lead to the hydrolysis of the ester groups, reducing the yield of the desired product. acs.orgsci-hub.se

Scalability and Industrial Applicability

The scalability of a synthetic method is a crucial factor for its industrial application. A process that is efficient on a laboratory scale may not be feasible for large-scale production due to factors such as cost of reagents, safety considerations, and the complexity of the procedure and work-up.

The pyridine-catalyzed synthesis of benzoylfumarates has been described as being adaptable to large-scale preparations, suggesting its potential for industrial use. organic-chemistry.org The use of continuous flow reactors for Claisen condensation reactions has demonstrated significant improvements in productivity and space-time yield, making it a highly attractive option for industrial synthesis. celonpharma.com A simple solvent change in one instance shortened the reaction time from 20 hours to 10 minutes, and further optimization in a flow reactor reduced it to 2 minutes with high productivity. celonpharma.com

The use of heterogeneous and recyclable catalysts, such as CuO nanoparticles, is also advantageous for industrial applications as it simplifies product purification and reduces waste. researchgate.netresearchgate.net The development of a preparation method for diethyl malonate with a reported conversion rate of up to 98% and suitability for industrial production highlights the ongoing efforts to create scalable and efficient syntheses for key chemical intermediates. google.com

Reaction Mechanisms and Reactivity of Diethyl 2 Benzoylmalonate

Role of the Methylene (B1212753) Group in Diethyl 2-benzoylmalonate Chemistry

The carbon atom situated between the two ester groups and the benzoyl group is referred to as the α-carbon or, in the parent molecule, the methylene group. The presence of three adjacent electron-withdrawing carbonyl groups significantly influences the chemistry of this position, making the attached proton acidic and facilitating the formation of a stabilized carbanion. shivajicollege.ac.in

The proton on the α-carbon of this compound is significantly acidic (pKa of diethyl malonate is ~13) due to the inductive effect of the three carbonyl groups and the ability of the resulting conjugate base to be stabilized by resonance. shivajicollege.ac.inucalgary.ca Treatment with a suitable base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), readily deprotonates this carbon to form a resonance-stabilized carbanion, specifically an enolate. guidechem.comlibretexts.orgchegg.com This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. chemicalbook.comsiue.edu The negative charge is delocalized over the α-carbon and the oxygen atoms of all three carbonyl groups, which accounts for its stability and utility in synthesis. siue.edu

Acylation reactions involve the introduction of an acyl group (R-C=O) into a molecule. This compound is itself synthesized through the acylation of the diethyl malonate enolate with benzoyl chloride. chemicalbook.comorgsyn.org This is achieved by first forming the enolate of diethyl malonate and then reacting it with the acylating agent. orgsyn.org While further acylation on the α-carbon of this compound is not typical as it lacks a proton after the first acylation, the principle of acylating malonate enolates is a key reaction for producing β-keto esters and related structures. chemicalbook.comnih.gov

Table 1: Synthesis of this compound via Acylation

| Reactant | Reagent | Base/Catalyst | Product |

| Diethyl malonate | Benzoyl chloride | Sodium ethoxide or Ethoxymagnesium | This compound |

The carbanion generated from this compound can act as a nucleophile in S_N2 reactions with alkyl halides. libretexts.org This alkylation step introduces an alkyl group onto the α-carbon, forming a new carbon-carbon bond. libretexts.org The reaction is a cornerstone of malonic ester synthesis, allowing for the preparation of substituted carboxylic acids after subsequent hydrolysis and decarboxylation. libretexts.orgorganicchemistrytutor.com For this compound, this reaction would lead to a product with a quaternary α-carbon, substituted with a benzoyl group, two ethoxycarbonyl groups, and the newly introduced alkyl group. The reaction typically proceeds by treating the substituted malonate with a base like sodium ethoxide to form the enolate, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide). libretexts.orgchegg.com

Table 2: General Alkylation of Malonate Derivatives

| Substrate | Base | Electrophile (Alkyl Halide) | Product Type |

| Diethyl malonate enolate | Sodium ethoxide | R-X (e.g., CH₃I, CH₂=CHCH₂Br) | Diethyl 2-alkylmalonate |

| This compound enolate | Sodium ethoxide | R-X | Diethyl 2-alkyl-2-benzoylmalonate |

The nucleophilic enolate derived from this compound can participate in both Aldol and Michael-type addition reactions.

Aldol Reactions: In an Aldol-type reaction, the enolate adds to the carbonyl carbon of an aldehyde or ketone. youtube.com This forms a β-hydroxy carbonyl compound. While classic Aldol reactions involve aldehydes or ketones as the nucleophile, the highly stabilized enolate of a malonic ester can also be used. chegg.com The reaction of the this compound enolate with an aldehyde would yield a tertiary alcohol adjacent to the highly substituted α-carbon.

Michael Reactions: The Michael addition is the 1,4-conjugate addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound. chegg.commasterorganicchemistry.comspcmc.ac.in The carbanion attacks the β-carbon of the "Michael acceptor," leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comspcmc.ac.in This reaction is highly efficient for creating 1,5-dicarbonyl compounds and is a fundamental method for C-C bond formation. spcmc.ac.in The reaction is typically catalyzed by a base which generates the nucleophilic enolate. chegg.comspcmc.ac.in

Hydrolysis and Decarboxylation Pathways

A characteristic and synthetically useful reaction sequence for malonic esters, including this compound, is hydrolysis followed by decarboxylation. guidechem.comlibretexts.org

Hydrolysis: The two ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. organicchemistrytutor.combeilstein-journals.orgnih.gov Basic hydrolysis (saponification) with a reagent like sodium hydroxide, followed by acidification, yields 2-benzoylmalonic acid. organicchemistrytutor.com Acid-catalyzed hydrolysis, for instance with aqueous HBr and acetic acid, can also be employed. beilstein-journals.orgnih.gov

Decarboxylation: The resulting 2-benzoylmalonic acid is a β-keto dicarboxylic acid. Compounds with a carboxyl group beta to a carbonyl group are thermally unstable and readily undergo decarboxylation upon heating. libretexts.orgbeilstein-journals.org In this process, one of the carboxyl groups is lost as carbon dioxide (CO₂), typically through a cyclic transition state, to form an enol which then tautomerizes. libretexts.org The decarboxylation of 2-benzoylmalonic acid would yield 2-benzoylpropanoic acid. Depending on the reaction conditions, further decarboxylation might occur. Studies on analogous compounds show that vigorous hydrolysis conditions often lead to simultaneous decarboxylation. beilstein-journals.orgnih.gov

Cyclocondensation Reactions involving this compound

Substituted diethyl malonates are important precursors for the synthesis of various heterocyclic compounds through cyclocondensation reactions. nih.gov These reactions involve the condensation of the malonate derivative with a molecule containing two nucleophilic centers (a 1,3-dinucleophile), leading to the formation of a ring. nih.govresearchgate.net

For example, 2-substituted diethyl malonates react with urea (B33335) or amidines at elevated temperatures, often in the presence of a base, to form six-membered heterocyclic rings. nih.govresearchgate.net A classic example is the synthesis of barbituric acids from the reaction of diethyl malonate derivatives with urea. nih.gov this compound, with its reactive ester groups, can serve as the three-carbon component in these syntheses, reacting with dinucleophiles to form substituted heterocyclic systems. The reaction of diethyl malonate with phthaloyl chloride, for instance, can lead to the formation of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, a cyclized product. nih.gov

Table 3: Examples of Cyclocondensation Reactions with Malonates

| Malonate Derivative | Dinucleophile | Product Class |

| Diethyl malonate | Urea | Barbituric acid |

| Diethyl malonate | 2-Aminopyridine (B139424) | Pyrido[1,2-a]pyrimidine-2,4-dione |

| Diethyl malonate | Phthaloyl chloride | Substituted Isobenzofuran |

Formation of Malonyl Heterocycles (e.g., Barbituric Acids)

A classic and significant application of diethyl malonate and its derivatives is the synthesis of barbituric acids, which are the parent compounds of barbiturate (B1230296) drugs. vizagchemical.comuobasrah.edu.iq This is achieved through a condensation reaction with urea in the presence of a strong base, such as sodium ethoxide. slideshare.netorgsyn.orgchemicalbook.com When this compound is used as the starting material, the resulting product is a 5-benzoyl-substituted barbituric acid.

The mechanism for this synthesis begins with the formation of sodium ethoxide, typically by reacting sodium metal with absolute ethanol (B145695). slideshare.netorgsyn.org The ethoxide then acts as a base to facilitate the condensation between the malonate derivative and urea. The mixture is heated under reflux for several hours, during which a solid sodium salt of the barbiturate precipitates. uobasrah.edu.iqorgsyn.org Upon completion of the reaction, the mixture is cooled and acidified, usually with hydrochloric acid, to protonate the salt and precipitate the final barbituric acid product. uobasrah.edu.iqorgsyn.orgchemicalbook.com

Table 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Condition | Product |

| Diethyl Malonate | Urea | Sodium Ethoxide | Reflux at 110°C | Barbituric Acid |

This table illustrates the general reaction for barbituric acid synthesis. Using this compound would result in 5-benzoylbarbituric acid.

Synthesis of Pyrido[1,2-a]pyrimidine-2,4-dione

The synthesis of pyrido[1,2-a]pyrimidine-2,4-dione represents another important cyclocondensation reaction involving malonic esters. This reaction, known as the Tschitschibabin synthesis, traditionally involves the reaction of diethyl malonate with 2-aminopyridine at elevated temperatures. nih.gov

When this compound is used in place of diethyl malonate, it allows for the introduction of a benzoyl group at the 3-position of the resulting pyrido[1,2-a]pyrimidine-2,4-dione ring system. The reaction follows a similar pathway to other malonyl heterocycle formations, where the amino groups of the 2-aminopyridine act as the 1,3-dinucleophile, attacking the ester carbonyls of the this compound. This leads to a cyclization and the formation of the bicyclic heteroaromatic product. This synthesis is a valuable method for creating complex heterocyclic structures that are of interest in medicinal chemistry. nih.govrsc.orgresearchgate.netrsc.org

Other Significant Reactions

Bromination at the Alpha Position

The alpha position of this compound (the carbon atom situated between the two ester carbonyl groups) is activated by these two electron-withdrawing groups. This makes the single proton on this carbon acidic and susceptible to substitution reactions. Bromination at this alpha position can be achieved, leading to the formation of diethyl 2-benzoyl-2-bromomalonate.

This reaction is typically carried out by treating the substituted malonate with bromine (Br₂) in a suitable solvent like chloroform. google.com The process results in the substitution of the alpha-hydrogen with a bromine atom. This monobromination occurs because there is only one available proton at the alpha position. The resulting α-bromo compound is a versatile intermediate for further synthetic transformations. google.com For example, similar brominated malonates are used in the synthesis of α-bromomethyl ketones through subsequent decarboxylation. google.com

Table 2: General Conditions for Alpha-Bromination of Substituted Diethyl Malonates

| Starting Material | Reagent | Solvent | Condition | Product |

| Diethyl Substituted Malonate | Bromine (Br₂) | Chloroform | Heating (e.g., 40°C) | Diethyl α-bromo-substituted malonate |

Nitrosation to Diethyl Oximinomalonate

Nitrosation of active methylene compounds is a standard method for introducing a nitrogen-containing functional group. For diethyl malonate, nitrosation yields diethyl isonitrosomalonate, also known as diethyl oximinomalonate. orgsyn.org This reaction can be adapted for this compound.

The process generally involves treating the malonic ester with a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid like acetic acid. orgsyn.org The reaction proceeds by forming a nitroso derivative at the alpha-carbon, which then tautomerizes to the more stable oxime form. The benzoyl group at the alpha position would be retained in the final product, yielding a highly functionalized molecule. Diethyl oximinomalonate itself is a precursor for synthesizing compounds like diethyl acetamidomalonate, which is useful in amino acid synthesis. orgsyn.org Another method involves the oxidation of the corresponding isonitrosoester with dinitrogen tetroxide (N₂O₄) to yield the keto compound. wikipedia.org

Applications of Diethyl 2 Benzoylmalonate in Organic Synthesis

Precursor in the Synthesis of Carboxylic Acids and Derivatives

Diethyl 2-benzoylmalonate serves as an effective starting material for the synthesis of substituted carboxylic acids through the well-established malonic ester synthesis pathway. This process leverages the acidity of the α-hydrogen located between the two ester carbonyls, allowing for alkylation, followed by a tandem hydrolysis and decarboxylation sequence to yield the final carboxylic acid product. ucalgary.calibretexts.org

The general three-step process is as follows:

Enolate Formation and Alkylation: The process begins with the deprotonation of the α-carbon of this compound using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with an alkyl halide (R-X) in an S(_N)2 reaction to form an alkyl-substituted diethyl benzoylmalonate. libretexts.org

Saponification (Ester Hydrolysis): The resulting substituted diester is then treated with an aqueous acid or base (e.g., NaOH or H(_3)O) and heat to hydrolyze both ester groups into carboxylic acid groups. This step yields a substituted benzoylmalonic acid, which is a type of β-keto dicarboxylic acid. ucalgary.calibretexts.org

Decarboxylation: The intermediate dicarboxylic acid is unstable to heat and readily undergoes decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide (CO(_2)). masterorganicchemistry.com This occurs via a cyclic six-membered transition state, resulting in the formation of an enol, which tautomerizes to the final, stable substituted ketone or carboxylic acid. masterorganicchemistry.comstackexchange.com In the case of a substituted this compound, this sequence ultimately yields a 2-substituted-1-phenylketone. A similar process applied to diethyl 2-(perfluorophenyl)malonate yields 2-(perfluorophenyl)acetic acid, demonstrating the utility of this pathway for creating substituted acetic acid derivatives. beilstein-journals.org

Table 1: General Steps in Malonic Ester Synthesis for Carboxylic Acid Formation

| Step | Reaction | Reagents | Intermediate/Product |

|---|

Intermediate in the Synthesis of Beta-Ketoesters

While this compound is a key precursor, it is also a prominent example of a β-ketoester, and its own synthesis illustrates a fundamental method for preparing this class of compounds. β-Ketoesters are crucial intermediates in organic synthesis due to their versatile reactivity. nih.govbeilstein-journals.org The most common and effective methods for their preparation involve the acylation of an enolate.

The synthesis of this compound is typically achieved via a Claisen-type condensation reaction. One established procedure involves the C-acylation of the magnesium enolate of diethyl malonate with an acylating agent like benzoyl chloride. orgsyn.org

Key steps in a representative synthesis are:

Formation of the Ethoxymagnesium Malonic Ester: Magnesium turnings react with absolute ethanol (B145695) in the presence of diethyl malonate. The magnesium is consumed, forming the ethoxymagnesium derivative of diethyl malonate. orgsyn.org

Acylation: The pre-formed magnesium enolate is then treated with benzoyl chloride at a low temperature (e.g., -5 to 0 °C). The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride ion. orgsyn.org

Workup and Purification: The reaction is quenched with dilute acid, and the organic product is extracted, washed, and purified, typically by vacuum distillation, to yield pure this compound. orgsyn.org This method provides good yields, often in the range of 68–75%. orgsyn.org

This synthetic approach is broadly applicable for the creation of various β-ketoesters by simply changing the acylating agent. organic-chemistry.org

Table 2: Example Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reported Yield |

|---|

Synthesis of Heterocyclic Compounds

The rich functionality of this compound makes it an excellent scaffold for the construction of various heterocyclic ring systems, which are of significant interest in medicinal chemistry and materials science.

This compound, as a member of the diethyl 2-acylmalonate family, is a precursor for the synthesis of substituted pyrroles and their partially saturated analogs like pyrrolines. One documented pathway involves the conversion of the acylmalonate into a more reactive intermediate. For instance, diethyl 2-acylmalonates can be chlorinated and subsequently reacted with aziridine (B145994) to form diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. beilstein-journals.org

Furthermore, the β-dicarbonyl moiety of this compound is suitable for classical pyrrole (B145914) syntheses like the Knorr pyrrole synthesis. wikipedia.org This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The α-amino ketone is often generated in situ from an α-oximino-ketone via reduction with zinc in acetic acid. youtube.com The subsequent condensation with the β-ketoester, like this compound, followed by cyclization and dehydration, leads to the formation of a highly substituted pyrrole ring. wikipedia.orgorganic-chemistry.org

Quinolone scaffolds are prevalent in pharmaceuticals and can be synthesized using β-ketoesters like this compound via the Conrad-Limpach-Knorr synthesis. preprints.org This reaction involves the condensation of a β-ketoester with an aniline (B41778). The course of the reaction and the final product are highly dependent on the reaction conditions.

Formation of 4-Quinolones: When this compound is heated with an aniline at high temperatures (around 250 °C), the initial intermediate undergoes intramolecular cyclization via attack onto the benzoyl carbonyl, leading to the formation of a 4-quinolone derivative. preprints.org

Formation of 2-Quinolones: In contrast, if the condensation is carried out at a lower temperature (above 100 °C) in the presence of a strong acid, a β-ketoanilide intermediate is formed. This intermediate then cyclizes through attack onto one of the ester carbonyls to yield a 2-quinolone derivative. preprints.org

Table 3: Synthesis of Quinolone Derivatives from a β-Ketoester and Aniline

| Reaction Conditions | Key Intermediate | Final Product |

|---|---|---|

| High Temperature (~250 °C) | β-Arylaminoacrylate | 4-Quinolone |

| Moderate Temperature (>100 °C), Strong Acid | β-Ketoanilide | 2-Quinolone |

The synthesis of pyrazolopyridine systems can be accomplished using β-ketoesters as key building blocks. While direct examples using this compound are specific, its reactivity is analogous to other β-ketoesters like ethyl acetoacetate, which are commonly used in these syntheses. A prominent strategy is a multi-component reaction involving a β-ketoester, hydrazine (B178648), an aldehyde, and a nitrogen source like urea (B33335) or ammonia (B1221849). chemmethod.com

In such a reaction, this compound would first react with hydrazine hydrate (B1144303) to form a 3-phenyl-1H-pyrazol-5(4H)-one intermediate. This pyrazolone (B3327878) can then participate in a subsequent cascade reaction. For example, condensation with an aryl aldehyde followed by a Michael addition with another equivalent of the pyrazolone, and finally cyclization with a nitrogen source like ammonia (generated from urea), would construct the fused pyridine (B92270) ring, yielding a complex tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridine structure. chemmethod.com

The synthesis of fused heterocyclic systems such as pyrano[3,2-c]pyridines often employs multi-component reactions or condensation strategies with suitable precursors. africanjournalofbiomedicalresearch.comresearchgate.net The construction of a pyrano[3,2-c]pyridine-2,5(6H)-dione scaffold from this compound would likely involve a condensation-cyclization reaction with an appropriate aminopyridine derivative.

A plausible synthetic route would involve the reaction of this compound with a 4-aminopyridin-2(1H)-one. The initial step would be the formation of an enamine or amide linkage by condensation of the amine with one of the carbonyl groups of the benzoylmalonate. Subsequent intramolecular cyclization, driven by the attack of the pyridinone oxygen or nitrogen onto the remaining ester or ketone carbonyl, followed by dehydration or elimination of ethanol, would lead to the formation of the fused pyranopyridine dione (B5365651) ring system. The specific reaction conditions, such as the choice of catalyst (acidic or basic) and temperature, would determine the final regiochemical outcome of the cyclization.

Pyrazolone Derivatives

This compound serves as a key precursor in the synthesis of various heterocyclic compounds, most notably pyrazolone derivatives. The reaction typically involves the condensation of this compound with hydrazine or its derivatives. The presence of multiple reactive sites—the two ester carbonyl groups and the benzoyl carbonyl group—allows for cyclization to occur, leading to the formation of the pyrazolone ring.

The general mechanism for this reaction involves the initial nucleophilic attack of the hydrazine at one of the ester carbonyl carbons, followed by an intramolecular condensation reaction. This process results in the formation of a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is the core structure of pyrazolone. The specific structure of the resulting pyrazolone derivative can be influenced by the reaction conditions and the nature of the substituent on the hydrazine, if a substituted hydrazine is used.

While the direct condensation of this compound with hydrazine is a plausible route, related reactions often involve derivatives of diethyl malonate. For instance, the reaction of 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones with hydrazine hydrate has been shown to yield 1,3,4-benzotriazepines, with diethyl malonate acting as a leaving group researchgate.net. This highlights the utility of the malonate moiety in facilitating the synthesis of complex heterocyclic systems.

Table 1: Examples of Pyrazolone Derivatives from Malonate Precursors

| Malonate Precursor | Reagent | Resulting Heterocycle | Reference |

| Diethyl ethoxymethylenemalonate derivative | Hydrazine hydrate | 1,3,4-Benzotriazepine | researchgate.net |

| Diethyl malonate | Urea | Barbituric acid | nih.gov |

| Diethyl malonate | 2-Aminopyridine (B139424) | Pyrido[1,2-a]pyrimidine-2,4-dione | nih.gov |

Role in the Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method in organic chemistry for the preparation of substituted acetic acids. The traditional synthesis utilizes diethyl malonate, which is first deprotonated at the α-carbon (the carbon adjacent to both carbonyl groups) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated diethyl malonate. Subsequent hydrolysis of the ester groups followed by decarboxylation yields a substituted acetic acid wikipedia.orgucalgary.ca.

This compound can also be employed in a modified version of the malonic ester synthesis. The presence of the electron-withdrawing benzoyl group further increases the acidity of the α-hydrogen, facilitating the formation of the enolate even with a weaker base.

The general steps involving this compound in a malonic ester-type synthesis are as follows:

Enolate Formation: The α-hydrogen of this compound is abstracted by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

Alkylation: The enolate attacks an alkyl halide (R-X) in a nucleophilic substitution reaction to yield a substituted this compound.

Hydrolysis and Decarboxylation: The resulting substituted ester can be subjected to acidic or basic hydrolysis to convert the two ester groups into carboxylic acids. Upon heating, the resulting β-keto dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to produce a β-keto acid.

A significant difference from the traditional malonic ester synthesis is the nature of the final product. Due to the presence of the benzoyl group, the final product after hydrolysis and decarboxylation is a β-keto acid rather than a simple substituted acetic acid. This makes this compound a useful synthon for the synthesis of various ketones and other complex molecules.

Derivatization and Functionalization

This compound possesses several reactive sites that allow for a variety of derivatization and functionalization reactions. These reactions can be broadly categorized based on the part of the molecule that is being modified: the active methylene (B1212753) group, the ester groups, or the benzoyl group.

Functionalization of the Active Methylene Group:

The acidic proton at the α-position can be replaced with various functional groups. Beyond the alkylation described in the malonic ester synthesis, this position is amenable to other electrophilic substitutions. For instance, diethyl malonate can undergo nitrosation with sodium nitrite (B80452) in acetic acid to form diethyl oximinomalonate. This can then be reduced to diethyl aminomalonate, which is a precursor for amino acid synthesis brainly.in. A similar transformation could be envisioned for this compound, providing a route to α-amino-β-keto esters.

Reactions of the Ester Groups:

The two ethyl ester groups can be modified through standard ester chemistry.

Hydrolysis: As seen in the malonic ester synthesis, the ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions nih.govbeilstein-journals.org.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl groups with other alkyl groups.

Aminolysis: Reaction with amines can convert the esters to amides.

Reactions involving the Benzoyl Group:

The carbonyl group of the benzoyl moiety can also undergo reactions typical of ketones. For example, it can be reduced to a secondary alcohol or can react with Grignard reagents to form tertiary alcohols.

Table 2: Potential Derivatization Reactions of this compound

| Reactive Site | Reagent(s) | Potential Product |

| Active Methylene | 1. Base2. Alkyl Halide | Alkylated this compound |

| Active Methylene | Sodium Nitrite, Acetic Acid | Diethyl 2-benzoyl-2-oximinomalonate |

| Ester Groups | H₃O⁺ or OH⁻, then H₃O⁺ | 2-Benzoylmalonic Acid |

| Ester Groups | R'OH, H⁺ or R'O⁻ | Dialkyl 2-benzoylmalonate (where alkyl is R') |

| Benzoyl Carbonyl | NaBH₄ | Diethyl 2-(hydroxy(phenyl)methyl)malonate |

Spectroscopic Analysis and Characterization of Diethyl 2 Benzoylmalonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of Diethyl 2-benzoylmalonate. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity can be assembled.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the ethyl groups and the aromatic protons of the benzoyl group, as well as the unique methine proton.

The two ethyl groups, though chemically equivalent, exhibit distinct signals for their methylene (B1212753) (-CH₂) and methyl (-CH₃) protons due to their different proximities to the electronegative oxygen atoms. The methylene protons typically appear as a quartet, a result of coupling with the three adjacent methyl protons. The methyl protons, in turn, appear as a triplet, coupling with the two adjacent methylene protons.

The protons on the phenyl ring of the benzoyl group resonate in the aromatic region of the spectrum. Their specific chemical shifts and multiplicities depend on their position (ortho, meta, para) relative to the carbonyl group. The electron-withdrawing nature of the carbonyl group deshields the ortho protons, causing them to appear at a lower field compared to the meta and para protons.

A key diagnostic signal is that of the single methine proton (-CH) located between the three carbonyl groups. This proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent benzoyl and two ester carbonyls, causing its signal to appear at a characteristic downfield position.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) |

| -CH₂- (Ethyl) | 4.2 - 4.4 | Quartet (q) |

| -CH (Methine) | 5.0 - 5.5 | Singlet (s) |

| Aromatic (para) | 7.4 - 7.6 | Triplet (t) |

| Aromatic (meta) | 7.6 - 7.8 | Triplet (t) |

| Aromatic (ortho) | 7.9 - 8.1 | Doublet (d) |

Note: Values are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone groups, which are found at the most downfield positions (typically 160-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the aromatic ring appear in the 120-140 ppm range. The methine carbon, directly attached to three carbonyl groups, is also significantly deshielded. The methylene and methyl carbons of the ethyl groups appear at the most upfield positions.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -CH₂- (Ethyl) | ~62 |

| -CH (Methine) | ~60-65 |

| Aromatic (C) | 128 - 135 |

| Aromatic (C-C=O) | ~136 |

| C=O (Ester) | ~165 |

| C=O (Ketone) | ~192 |

Note: Values are approximate and can vary based on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are employed to resolve complex spectra and unambiguously establish atomic connectivity in this compound and its derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling relationships between protons. For instance, cross-peaks would definitively link the signals of the methylene and methyl protons within the ethyl groups. It would also help in assigning the coupled ortho, meta, and para protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to assign each carbon signal in the ¹³C NMR spectrum to its attached proton(s). For example, it would link the methine proton signal to the methine carbon signal and the respective methylene and methyl proton signals to their corresponding carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its carbonyl groups and aromatic ring.

The most prominent features in the spectrum are the C=O stretching vibrations. Due to the presence of three carbonyl groups (two esters and one ketone) in different chemical environments, this region can show multiple strong bands. The ketone carbonyl stretch typically appears around 1680-1700 cm⁻¹. The ester carbonyl groups give rise to a strong absorption at a slightly higher wavenumber, generally in the range of 1720-1750 cm⁻¹.

The spectrum also displays C-O stretching vibrations from the ester groups in the 1100-1300 cm⁻¹ region. Absorptions corresponding to the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl groups is observed below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ester) | 1720 - 1750 | Strong |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

A common fragmentation pathway for 2-substituted diethyl malonate derivatives involves the cleavage of bonds adjacent to the carbonyl groups. One of the most significant fragmentations is the loss of the entire diethyl malonate moiety. For this compound, key fragments would likely include the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very stable and abundant ion. Other important fragments arise from the loss of an ethoxy group (-OCH₂CH₃, m/z 45) or an ethoxycarbonyl group (-COOCH₂CH₃, m/z 73) from the molecular ion.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 250 | [M]⁺ (Molecular Ion) |

| 205 | [M - OCH₂CH₃]⁺ |

| 177 | [M - COOCH₂CH₃]⁺ |

| 149 | [C₆H₅COCHCO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for separating and identifying components in a mixture. For the analysis of this compound and its derivatives or reaction mixtures, a reverse-phase HPLC method would typically be employed.

In this setup, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the two phases. As the components elute from the HPLC column, they are introduced into the mass spectrometer.

The mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI), provides the mass-to-charge ratio of the eluting compounds. This allows for the confirmation of the molecular weight of this compound and can be used to identify and quantify it in complex mixtures, such as during reaction monitoring or purity analysis.

LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a powerful tool for the detailed structural analysis of this compound derivatives. The fragmentation patterns observed in MS/MS spectra offer a veritable fingerprint of the molecule, enabling the identification of its constituent substructures. A hallmark fragmentation pathway for 2-substituted diethyl malonate derivatives involves the neutral loss of the diethyl malonate moiety, corresponding to a mass difference of 159 u. This characteristic cleavage provides a diagnostic marker for the presence of the malonate core. The subsequent fragmentation is then highly dependent on the nature of the substituent at the 2-position, yielding a pattern that is often unique to the specific analog and can be used for its unambiguous identification. mdpi.com

ESI-MS

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar organic molecules like this compound. In positive ion mode, ESI-MS spectra of benzoylated compounds typically show the protonated molecule [M+H]⁺ as the base peak. Depending on the molecular structure and the analytical conditions, other adducts, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ adducts, may also be observed. nih.govresearchgate.net The gentle nature of ESI minimizes in-source fragmentation, providing clear molecular weight information, which is crucial for the initial characterization of the compound.

MALDI-MS

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another soft ionization technique that can be employed for the analysis of this compound and its derivatives. While often used for larger molecules, MALDI-MS can also be effective for smaller organic compounds, typically yielding singly charged molecular ions. The choice of matrix is critical in MALDI-MS to ensure efficient energy transfer and ionization of the analyte while minimizing matrix-related background signals in the low mass range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound are readily probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The presence of both a benzoyl group (an aromatic ketone) and two ester functionalities gives rise to characteristic electronic transitions. The UV-Vis spectrum of such compounds is expected to exhibit absorptions corresponding to π → π* and n → π* transitions.

The benzoyl chromophore, a conjugated system, is primarily responsible for the π → π* transitions, which are typically observed at shorter wavelengths and have high molar absorptivity. The n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen atoms, occur at longer wavelengths and are of lower intensity. hnue.edu.vnjove.commasterorganicchemistry.com The conjugation between the benzene ring and the carbonyl group in this compound is expected to shift the π → π* absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. jove.com The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Based on the principles of UV-Vis spectroscopy for aromatic ketones and esters, the anticipated absorption maxima for this compound are presented in the table below.

| Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 240-280 | High |

| n → π | 300-350 | Low |

| Table 1: Predicted UV-Vis Absorption Maxima for this compound |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is complementary to infrared spectroscopy. The Raman spectrum of this compound would be characterized by specific vibrational frequencies corresponding to its functional groups.

Key expected Raman shifts include those for the C=O stretching of the ketone and ester groups, the aromatic C-C stretching of the benzene ring, and C-H stretching vibrations. The benzoyl group has characteristic Raman bands. For instance, the C=O stretching vibration of the benzoyl moiety is typically strong and appears in the region of 1650-1680 cm⁻¹. The aromatic ring vibrations are expected to produce several bands in the 1400-1600 cm⁻¹ region. acs.orgresearchgate.net

A table of predicted characteristic Raman peaks for this compound is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Ester C=O Stretch | 1735-1750 |

| Ketone C=O Stretch | 1650-1680 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch | 1000-1300 |

| Table 2: Predicted Characteristic Raman Peaks for this compound |

X-ray Crystallography for Structural Elucidation

In a hypothetical crystal structure of this compound, one would expect to determine precise bond lengths, bond angles, and torsion angles. The planarity of the benzoyl group and its orientation relative to the malonate fragment would be of particular interest. The crystal packing would likely be influenced by weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms.

Based on crystallographic data of similar compounds, a representative table of expected crystallographic parameters is presented below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |

| C(sp²)-C(sp³) Bond Length | ~1.51-1.54 Å |

| C=O Bond Length | ~1.20-1.22 Å |

| C-O Bond Length | ~1.33-1.35 Å (ester) |

| O-C-C Bond Angle | ~109-111° (ester ethyl group) |

| Molecular Conformation | Non-planar arrangement between benzoyl and malonate moieties |

| Intermolecular Forces | C-H···O hydrogen bonds, van der Waals interactions |

| Table 3: Predicted Crystallographic Parameters for this compound |

Advanced Research Topics and Emerging Trends

Asymmetric Synthesis and Chiral Derivatization

Asymmetric synthesis, which selectively produces one of a pair of enantiomers, is crucial in the development of pharmaceuticals and other biologically active molecules. Diethyl 2-benzoylmalonate and its parent compound, diethyl malonate, are key substrates in this field.

One prominent method for achieving enantioselectivity is the use of chiral auxiliaries. usm.eduwikipedia.org These are optically active compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For malonic esters, effective chiral auxiliaries include menthol and various oxazolidinones. usm.edu The general strategy involves coupling an unsubstituted malonic half-ester with a chiral auxiliary, followed by the desired chemical transformation (such as benzylation), and subsequent removal of the auxiliary to yield the enantiomerically enriched product. usm.edu

The table below summarizes common chiral auxiliaries and their application in the asymmetric synthesis of malonate derivatives.

| Chiral Auxiliary | Type | Application in Malonate Synthesis | Reference |

| Menthol | Terpenoid Alcohol | Used to direct benzylation of malonic half-esters. | usm.edu |

| (S)-(-)-4-isopropyl-2-oxazolidinone | Oxazolidinone | Controls stereochemistry in alkylation and aldol reactions. | usm.eduwikipedia.org |

| (R)-(-)-4-phenyl-2-oxazolidinone | Oxazolidinone | Employed for diastereoselective transformations of attached substrates. | usm.edu |

| Camphorsultam | Sulfonamide | Effective in asymmetric alkylations and Diels-Alder reactions. | researchgate.net |

| Pseudoephedrine | Amino Alcohol | Used to control alkylation reactions of attached substrates. | wikipedia.org |

Chiral derivatization is another important aspect, particularly for the analytical separation and characterization of enantiomers. While not a synthetic method, it involves reacting the chiral molecule with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard techniques like High-Performance Liquid Chromatography (HPLC).

Catalytic Applications in Complex Molecule Synthesis

The malonate framework is a cornerstone in carbon-carbon bond formation, and its derivatives are frequently employed in catalytically driven reactions to build molecular complexity. While this compound itself is a product of acylation, its parent compound, diethyl malonate, is extensively used in catalytic processes that highlight the reactivity of the active methylene (B1212753) group.

Recent research has focused on the use of photoredox catalysis, a method that uses visible light to initiate single-electron transfer processes. researchgate.net For instance, iron-based N-heterocyclic carbene complexes have been used as photosensitizers in atom transfer radical addition (ATRA) reactions involving derivatives like diethyl 2,2-diallylmalonate. researchgate.net These mild, light-mediated reactions enable complex transformations such as radical ring-closings, providing access to valuable carbocyclic structures. researchgate.net

Furthermore, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied using modified zirconia catalysts. This reaction, which can be tailored to produce dibenzyl malonate or benzyl ethyl malonate, is optimized under specific catalytic conditions, demonstrating the role of solid-acid catalysts in modifying the ester groups for subsequent synthetic steps. researchgate.net

Applications in Medicinal Chemistry Research

The structural motifs accessible from this compound and related malonic esters are prevalent in a multitude of biologically active compounds and pharmaceuticals.

Precursors for Biologically Active Molecules

Diethyl malonate and its derivatives are fundamental building blocks for a wide array of bioactive molecules. They are instrumental in the synthesis of heterocyclic systems, which form the core of many natural products and synthetic drugs. chemicalbook.com For example, they are used to create:

Quinolones: These compounds, many of which exhibit antimicrobial properties, can be synthesized through methods like the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate (a related malonate ester) and anilines. nih.gov

Pyrimidinones: Substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones have been synthesized through the condensation of 2-aminopyridines with diethyl malonate. researchgate.net Pyrido[2,3-d]pyrimidine derivatives have also been synthesized and evaluated as potential antioxidant and anticancer agents. nih.gov

Coumarins: These compounds, known for a range of pharmacological activities, can be synthesized using diethyl malonate in reactions like the Knoevenagel condensation. chemicalbook.comresearchgate.net

Synthesis of Pharmaceutical Intermediates

The versatility of malonic esters makes them indispensable intermediates in the pharmaceutical industry. chemicalbook.com They provide a reliable route to complex molecular architectures required for Active Pharmaceutical Ingredients (APIs). Diethyl malonate is a precursor in the synthesis of several well-known drugs, including:

Barbiturates: A class of central nervous system depressants. wikipedia.org

Nalidixic Acid: An early quinolone antibiotic. wikipedia.org

Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID). wikipedia.org

The table below lists several pharmaceuticals and the role of diethyl malonate in their synthesis.

| Pharmaceutical | Therapeutic Class | Role of Diethyl Malonate | Reference |

| Phenylbutazone | NSAID | Key precursor in the synthetic pathway. | wikipedia.org |

| Nalidixic Acid | Antibiotic | Used to construct the quinolone core. | wikipedia.org |

| Naftidrofuryl | Vasodilator | Utilized in classical alkylation and decarboxylation steps. | wikipedia.org |

| Vigabatrin | Anticonvulsant | Serves as a starting material for the synthesis. | wikipedia.org |

| Rebamipide | Mucosal protective agent | Employed in the synthesis of the quinolinone structure. | wikipedia.org |

Role in Drug Discovery and Design

In modern drug discovery, computational methods are often paired with synthesis to identify and optimize new drug candidates. Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govdntb.gov.uaresearchgate.net

Derivatives of diethyl malonate have been the subject of such studies. For instance, a novel compound, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, was synthesized and evaluated as a potential therapeutic agent for COVID-19. nih.gov In this study, in silico molecular docking was used to predict the binding interactions of the malonate-based ligand with the target protein, suggesting its potential for further investigation. nih.gov Similarly, another diethyl malonate derivative was studied for its interaction with the 5-HT2C serotonin receptor, a target for treating psychological disorders, indicating that the molecule could be a candidate for drug design. nih.gov These studies highlight how the malonate scaffold can be incorporated into larger molecules designed to fit the active sites of specific biological targets.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide deep insights into the structural and electronic properties of molecules, guiding synthetic efforts and explaining observed reactivity. For derivatives of diethyl malonate, these methods are used to understand molecular geometry, intermolecular interactions, and potential biological activity.

Density Functional Theory (DFT) is a common method used to optimize molecular geometry and calculate electronic properties. In the study of the potential COVID-19 drug candidate mentioned earlier, DFT calculations were performed to obtain the optimized structure of the malonate derivative. nih.gov The theoretical structure was then compared with the experimental structure determined by X-ray crystallography. nih.gov

Further computational analyses often include:

Frontier Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): This analysis creates a map of electrostatic potential on the molecule's surface, identifying regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions like hydrogen bonding.

Hirshfeld Surface Analysis: A method to visualize and quantify intermolecular interactions within a crystal structure.

These computational approaches are essential for rational drug design and for understanding the fundamental properties of complex molecules derived from this compound. nih.gov

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecular systems. nih.gov These approaches cover a broad spectrum of length and time scales, from highly accurate quantum mechanics (QM) for small systems to classical molecular mechanics (MM) and molecular dynamics (MD) for larger, more complex environments. nih.gov

Molecular dynamics (MD) simulations, in particular, allow researchers to predict the time-dependent evolution of a system of interacting particles. nih.gov This technique can provide insights into the conformational flexibility of this compound, its interactions with solvents, and its potential binding modes with biological targets. MD simulations can track the movements of atoms over time, typically up to microseconds, revealing dynamic processes that are often inaccessible through experimental means alone. mdpi.com By applying force fields that approximate the potential energy of the system, MD can be used to calculate important physical properties and understand how molecules like this compound behave in different environments, such as within a lipid bilayer or at the active site of an enzyme. mdpi.comecust.edu.cn

Table 1: Overview of Molecular Modeling Techniques

| Technique | Description | Typical Application for this compound |

|---|---|---|

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electron distribution; highly accurate but computationally expensive. nih.gov | Calculating precise electronic properties, reaction mechanisms, and bond energies. |

| Molecular Mechanics (MM) | Uses classical physics and force fields to model atomic interactions; less computationally intensive than QM. nih.gov | Energy minimization to find stable conformations of the molecule. |

| Molecular Dynamics (MD) | Simulates the physical motions of atoms and molecules over time based on Newtonian mechanics. nih.govmdpi.com | Studying conformational changes, solvent effects, and binding dynamics with target proteins. |

| Monte Carlo (MC) | Uses statistical methods to sample different molecular configurations and calculate thermodynamic properties. nih.gov | Exploring a wide range of molecular conformations and predicting bulk properties. |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. nih.gov These calculations are fundamental to understanding the reactivity and kinetic stability of compounds like this compound.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov DFT calculations on related ester compounds have shown that the frontier molecular orbitals (HOMO and LUMO) are often concentrated around the sulfur or oxygen atoms of the ester group, identifying them as likely reactive centers. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov | A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface; identifies charge-rich and charge-poor regions. nih.gov | Helps predict sites for intermolecular interactions and chemical reactions. |

Environmental and Sustainable Chemistry Aspects (e.g., Green Synthesis)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of malonic esters is an area where these principles can be applied to improve environmental outcomes.

Traditional synthesis routes for this compound have often involved the use of benzoyl chloride with the ethoxymagnesium derivative of diethyl malonate in solvents like ether or benzene. orgsyn.org While effective, these methods can involve volatile and toxic organic solvents.

Modern, sustainable approaches focus on developing more benign and efficient protocols. One promising strategy is the use of alternative reaction media that are less harmful than traditional organic solvents. frontiersin.org For instance, Polyethylene glycol (PEG) has been successfully used as an environmentally benign and recyclable solvent and phase-transfer catalyst in various organic reactions. frontiersin.org The development of catalytic systems, such as using potassium iodide (KI) and potassium carbonate (K₂CO₃), can also avoid the need for more reactive and hazardous reagents. frontiersin.org